![molecular formula C12H9N3S2 B13116321 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-20-4](/img/structure/B13116321.png)
6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-iminothiazolidin-4-one with various reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one is reacted with aromatic aldehydes in the presence of a base such as potassium carbonate and a catalyst like p-toluenesulfonic acid . Another approach involves the reaction of 2-iminothiazolidin-4-one with activated olefins, catalyzed by triethylamine .
Industrial Production Methods
Industrial production methods for 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic diazonium salts to form 2-aryl-azothiazolo[3,2-a]triazines.
Condensation Reactions: It can undergo Claisen-Schmidt condensation with aromatic aldehydes to form arylidene derivatives.
Coupling Reactions: It can couple with mono and di-aromatic diazonium salts to form bis[2-azothiazolo[3,2-a]triazine]phenylene.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, diazonium salts, and bases such as potassium carbonate and triethylamine. The reactions are typically carried out under mild to moderate conditions, often requiring heating and the use of catalysts like p-toluenesulfonic acid .
Major Products
The major products formed from these reactions include arylidene derivatives, 2-aryl-azothiazolo[3,2-a]triazines, and bis[2-azothiazolo[3,2-a]triazine]phenylene .
科学的研究の応用
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, antifungal, and antiparasitic agent.
Biological Studies: It is used in studies related to enzyme inhibition, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Industrial Applications: It is used in the synthesis of various industrial chemicals, including pesticides, dyestuffs, and optical bleaches.
作用機序
The mechanism of action of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
類似化合物との比較
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-a]benzimidazoles: These compounds are known for their antifolate activity and have been developed as anticancer and antibacterial agents.
2,4-Disubstituted Thiazoles: These compounds show a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
The uniqueness of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione lies in its specific structural features and the ability to interact with multiple biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
89012-20-4 |
|---|---|
分子式 |
C12H9N3S2 |
分子量 |
259.4 g/mol |
IUPAC名 |
6-methyl-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C12H9N3S2/c1-8-7-17-12-14-11(16)13-10(15(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
VPDZMEZPOYETDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC(=S)N=C(N12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
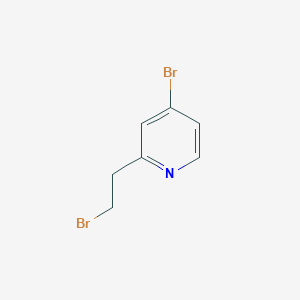
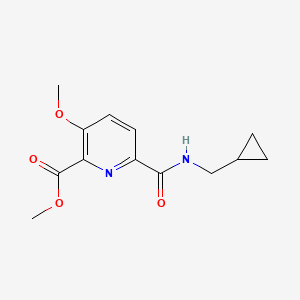

![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)


![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
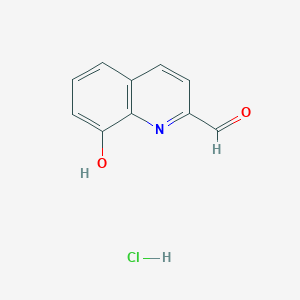
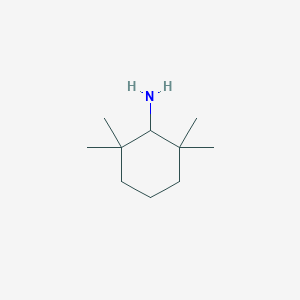
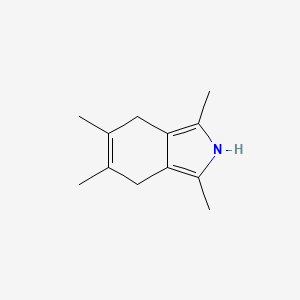
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
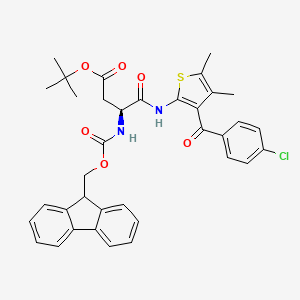
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
